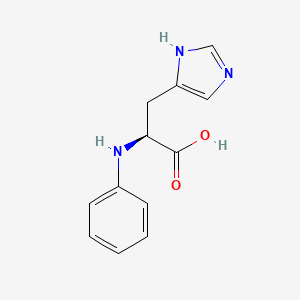

N-Phenyl-L-histidine

Description

Properties

CAS No. |

90146-80-8 |

|---|---|

Molecular Formula |

C12H13N3O2 |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

(2S)-2-anilino-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C12H13N3O2/c16-12(17)11(6-10-7-13-8-14-10)15-9-4-2-1-3-5-9/h1-5,7-8,11,15H,6H2,(H,13,14)(H,16,17)/t11-/m0/s1 |

InChI Key |

JYOZNNLCUAEXSE-NSHDSACASA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N[C@@H](CC2=CN=CN2)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)NC(CC2=CN=CN2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of aryl amidines with ketones under transition-metal-free conditions to form imidazol-5-ones . This reaction can be carried out efficiently with high yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Pictet-Spengler Reaction

A key step in synthesizing phenyl-substituted histidine derivatives involves a Pictet-Spengler reaction between L-histidine and benzaldehyde derivatives. For example:

-

Reaction of L-histidine monohydrochloride with benzaldehyde under strongly basic conditions (e.g., 3 equivalents of KOH) yields 4-phenylspinacine as an intermediate .

-

Optimal conditions require 24 hours for completion, achieving yields of 91% when monitored via RP-HPLC .

Catalytic Transfer Hydrogenolysis

The intermediate undergoes hydrogenolysis to cleave benzylic C–N bonds:

-

Using ammonium formate and 10% palladium on carbon (Pd/C) under reflux, the reaction completes within 5 minutes , yielding 4(5)-benzyl-L-histidine in 89% efficiency .

-

This method preserves the stereochemical integrity of the starting L-histidine .

Table 1: Reaction Efficiency of Pictet-Spengler Step

| Benzaldehyde Equivalents | KOH Equivalents | Yield (%) |

|---|---|---|

| 2 | 2 | 60 |

| 3 | 3 | 91 |

Reactivity of the Imidazole Ring

The phenyl group modifies the electronic properties of histidine’s imidazole ring, influencing its acid-base behavior and catalytic roles:

Tautomerism and pH Sensitivity

-

The imidazole ring exists in N3-H (Hie) and N1-H (Hid) tautomers, with a pKa of ~6.0 for the conjugate acid .

-

NMR studies reveal a preference for the N1-H tautomer due to hydrogen bonding with the adjacent ammonium group .

Electrophilic Reactivity

-

The phenyl group enhances resonance stabilization, enabling participation in electrophilic substitution reactions . For example, in enzyme mimics, the imidazole ring facilitates proton shuttling in carbonic anhydrase-like mechanisms .

Metal Chelation

-

The imidazole ring retains metal-chelating properties , useful in stabilizing monoclonal antibodies (mAbs) by preventing metal-catalyzed oxidation .

Enhanced Catalytic Activity

-

Substitution with electron-withdrawing groups (e.g., vinyl) lowers the pKa of the imidazole ring (e.g., from 7.04 to 5.71), enhancing nucleophilicity under acidic conditions .

-

Kinetic studies show that such modifications improve hydrolytic activity by 2–3 orders of magnitude in esterase-like reactions .

Table 2: Kinetic Parameters for Modified Histidine Derivatives

| Derivative | Substrate | (mM) | (s) |

|---|---|---|---|

| Wild-type Histidine | L-Histidine | 3.38–7.99 | 0.021 |

| Q274N Mutant | L-Histidine | 12.58 | 0.015 |

| δVin-H Modified | Phenoxymethanol | 0.45 | 0.045 |

Hydrogen Bonding and Steric Effects

-

The phenyl group introduces steric constraints, altering substrate binding in enzyme active sites. For instance, R280K mutants show higher affinity for L-histidine methyl ester () compared to native histidine .

Oxidative Pathways

-

In phenylalanine hydroxylase (PheH) analogs, the phenyl-substituted histidine participates in electrophilic attack mechanisms, forming carbenium ion intermediates that dictate reaction regioselectivity .

Industrial and Pharmacological Relevance

Scientific Research Applications

(S)-3-(1H-Imidazol-4-yl)-2-(phenylamino)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-3-(1H-Imidazol-4-yl)-2-(phenylamino)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the phenylamino group can interact with proteins and enzymes. These interactions can modulate various biological pathways and processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

*Theoretical values for N-phenyl-L-histidine derived from L-histidine (C₆H₉N₃O₂) and phenyl group addition.

Key Observations:

- Steric Effects : Bulkier substituents (e.g., phenyl, dimethyl) may hinder interactions with enzymes or receptors, impacting biological activity .

- Stability : Acetylated derivatives like N-acetyl-L-histidine exhibit improved resistance to proteolytic degradation, making them valuable in peptide synthesis .

Spectroscopic and Analytical Data

- N-Methyl-L-histidine : Characterized via ¹H NMR (δ 3.0–3.5 ppm for methyl protons) and IR (amide I band ~1650 cm⁻¹) .

- N-Acetyl-L-histidine : Distinct carbonyl stretch at ~1720 cm⁻¹ in IR; molecular ion peak at m/z 197 in mass spectrometry .

- N-Phenyl-L-histidine : Expected aromatic proton signals (δ 6.5–7.5 ppm) and UV absorption at ~260 nm due to the phenyl ring.

Biological Activity

N-Phenyl-L-histidine is a derivative of the amino acid histidine, notable for its potential biological activities and therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

N-Phenyl-L-histidine has the molecular formula and is characterized by the presence of a phenyl group attached to the nitrogen of the histidine side chain. This structural modification may influence its interactions with biological systems compared to L-histidine.

The biological activity of N-Phenyl-L-histidine can be attributed to several mechanisms:

- Enzymatic Modulation : It has been suggested that N-phenyl substitutions can enhance the binding affinity of histidine derivatives to various enzymes, potentially affecting enzymatic activity and metabolic pathways.

- Metal Binding : Histidine residues are known for their role in metal ion coordination in proteins. N-Phenyl-L-histidine may exhibit similar properties, influencing metalloprotein functions and stability.

Biological Activities

- Antioxidant Properties : Preliminary studies indicate that histidine derivatives, including N-phenyl-L-histidine, may possess antioxidant capabilities, helping to scavenge free radicals and reduce oxidative stress in cells.

- Neuroprotective Effects : Research has shown that histidine and its derivatives can influence neurotransmitter systems, suggesting potential neuroprotective roles in conditions like neurodegeneration.

- Anticancer Potential : There is emerging evidence that compounds derived from histidine may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis.

Table 1: Comparative Biological Activities of Histidine Derivatives

| Compound | Antioxidant Activity | Neuroprotective Effects | Anticancer Potential |

|---|---|---|---|

| L-Histidine | Moderate | Yes | Limited |

| N-Phenyl-L-histidine | High | Yes | Promising |

| Other Histidine Derivatives | Variable | Yes | Variable |

Case Study 1: Neuroprotective Effects

A study investigated the effects of N-Phenyl-L-histidine on neuronal cell lines subjected to oxidative stress. Results indicated that treatment with N-Phenyl-L-histidine significantly reduced cell death compared to controls, suggesting its potential as a neuroprotective agent.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that N-Phenyl-L-histidine inhibited the growth of certain cancer cell lines. The compound was shown to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer therapeutic.

Research Findings

Recent advancements in chemical proteomics have focused on understanding how histidines interact within proteins. A novel method involving small-molecule probes has been developed to profile histidines in live cells, revealing important roles for histidines in enzymatic activity and protein interactions . This research underscores the significance of histidine derivatives like N-Phenyl-L-histidine in biological systems.

Q & A

Q. What are the established methodologies for synthesizing N-Phenyl-L-histidine and confirming its structural identity?

N-Phenyl-L-histidine synthesis typically involves coupling L-histidine with a phenylating agent, such as phenyl chloroformate or via reductive amination, under controlled pH and temperature. Post-synthesis, structural confirmation requires:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra to verify proton environments and carbon frameworks. For example, aromatic protons from the phenyl group should appear as distinct peaks in the 6.5–7.5 ppm range .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected m/z for C12H15N3O2: 233.11 g/mol).

- Chromatographic Purity : HPLC with UV detection (e.g., C18 column, 220 nm) to assess purity (>95% by area normalization) .

- Comparison with Certified Standards : Cross-referencing spectral data with databases like NIST Chemistry WebBook or pharmaceutical secondary standards .

Q. How can researchers validate the purity and stability of N-Phenyl-L-histidine in aqueous solutions?

- Purity Validation : Use reverse-phase HPLC coupled with charged aerosol detection (CAD) to detect non-UV-active impurities .

- Stability Studies : Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via LC-MS for byproducts like de-phenylated histidine or oxidation products .

- pH-Dependent Stability : Assess solubility and degradation kinetics across pH 2–8 using phosphate or citrate buffers .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR peak splitting) be resolved during structural elucidation?

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons. For example, HMBC correlations can confirm the phenyl group’s attachment to the histidine backbone .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ADF .

- Cross-Validation : Replicate experiments under standardized conditions (e.g., deuterated solvents, calibrated spectrometers) and compare with literature data from primary sources .

Q. What experimental designs are optimal for studying N-Phenyl-L-histidine’s role in enzyme inhibition or receptor binding?

- Kinetic Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD) and thermodynamic parameters (ΔH, ΔS) .

- Dose-Response Studies : Employ a factorial design to test concentration ranges (e.g., 1 nM–100 µM) and calculate IC50 values using nonlinear regression models .

- Negative Controls : Include unmodified L-histidine and phenylalanine derivatives to isolate the phenyl group’s contribution to activity .

Q. How can researchers address discrepancies in bioactivity data across different cell lines or animal models?

- Meta-Analysis : Systematically review primary literature to identify variables (e.g., cell line origin, assay protocols) contributing to contradictions. Tools like PRISMA guidelines ensure rigorous data extraction .

- Orthogonal Assays : Validate findings using multiple methods (e.g., Western blot for protein expression alongside qPCR for gene regulation) .

- Species-Specific Factors : Compare metabolic pathways (e.g., cytochrome P450 activity) between models using databases like KEGG or Reactome .

Methodological & Regulatory Compliance

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

- Detailed Experimental Logs : Record reaction parameters (temperature, solvent purity, stirring rate) and deviations .

- Batch-to-Batch Consistency : Use statistical process control (SPC) charts to monitor critical quality attributes (e.g., yield, purity) across synthesis batches .

- Open-Source Repositories : Share protocols on platforms like Protocols.io , including raw data and failure analyses .

Q. How should researchers comply with regulatory requirements when using N-Phenyl-L-histidine in preclinical studies?

- NIH Guidelines : Adhere to ARRIVE 2.0 for animal studies, including randomization, blinding, and sample size justification .

- Safety Documentation : Reference Safety Data Sheets (SDS) for handling precautions (e.g., PPE, spill management) and disposal protocols .

- Ethical Approvals : Obtain Institutional Animal Care and Use Committee (IACUC) or equivalent approvals, detailing compound concentrations and administration routes .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent effects of N-Phenyl-L-histidine?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .

- ANOVA with Post Hoc Tests : Compare treatment groups while controlling for family-wise error rates (e.g., Tukey’s HSD) .

- Power Analysis : Predefine sample sizes using G*Power to ensure adequate detection of effect sizes .

Q. How can researchers ensure transparency when reporting negative or inconclusive results?

- Pre-Registration : Submit study protocols to repositories like Open Science Framework before data collection .

- Supplementary Materials : Include raw spectra, chromatograms, and failed experiments in supporting information .

- Discussion of Limitations : Explicitly address potential confounders (e.g., solvent interactions, assay sensitivity) in the manuscript .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.